Beclometasone dipropionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

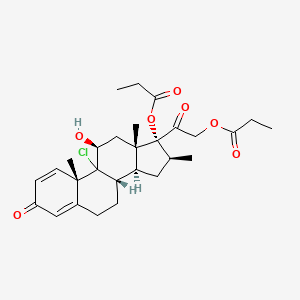

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-[(8S,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37ClO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27?,28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVIULQEHSCUHY-JCOVECCMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)OC(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)OC(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37ClO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Beclometasone Dipropionate in Pharmaceutical and Environmental Research

Classification as a Synthetic Corticosteroid and Prodrug in Research Context

In the field of pharmaceutical research, beclometasone dipropionate is classified as a second-generation synthetic corticosteroid. drugbank.comdrugbank.com Structurally, it is a diester of beclomethasone (B1667900) and is related to other corticosteroids like dexamethasone (B1670325). drugbank.comnih.govdrugbank.comfda.gov A key area of research focuses on its nature as a prodrug. drugbank.comnih.govnih.govatsjournals.org this compound itself exhibits a weak binding affinity for the glucocorticoid receptor. drugbank.comnih.govservice.gov.uk Its therapeutic activity is primarily mediated through its rapid and extensive conversion to its active metabolite, beclometasone 17-monopropionate (17-BMP). nih.govnih.govncats.ioservice.gov.ukclinicaltrials.gov

This bioconversion is a critical aspect of its research profile. Studies have shown that upon administration, particularly via inhalation, esterase enzymes present in tissues like the lung extensively metabolize BDP. service.gov.ukresearchgate.netnih.gov Research indicates that approximately 95% of an inhaled dose of BDP undergoes this presystemic conversion in the lung to form 17-BMP. drugbank.comnih.gov Further metabolism, mediated by enzymes including Cytochrome P450 3A (CYP3A), leads to the formation of other metabolites such as beclometasone 21-monopropionate (B-21-MP) and beclometasone (BOH), which are considered to have minor activity. drugbank.comnih.govservice.gov.uknih.gov

The significant difference in glucocorticoid receptor affinity between the parent compound and its primary metabolite is a key research finding. In vitro studies have demonstrated that 17-BMP has a binding affinity for the human glucocorticoid receptor that is approximately 25 times greater than that of this compound itself and about 13 times that of dexamethasone. drugbank.comnih.govncats.ioclinicaltrials.govfda.gov This efficient conversion to a highly active metabolite is a central principle in its research and development. atsjournals.org

Table 1: Metabolites of this compound and their Receptor Affinity

| Compound | Role | Glucocorticoid Receptor (GR) Binding Affinity (Relative to BDP) | Key Enzymes in Formation |

|---|---|---|---|

| This compound (BDP) | Prodrug | 1x (Weak) | - |

| Beclometasone 17-Monopropionate (17-BMP) | Active Metabolite | ~25x (High) | Esterases, CYP3A drugbank.comresearchgate.netnih.gov |

| Beclometasone 21-Monopropionate (B-21-MP) | Minor Metabolite | Lower than BDP nih.gov | Esterases, CYP3A drugbank.comnih.gov |

Role in Glucocorticoid Receptor Research and Inflammatory Modulation Studies

This compound and its active metabolite, 17-BMP, serve as important tools in glucocorticoid receptor (GR) research. drugbank.comnih.gov As GR agonists, they are used to investigate the molecular mechanisms of corticosteroid action. drugbank.com Research demonstrates that upon binding to the GR in the cell cytoplasm, the ligand-receptor complex translocates to the nucleus. nih.govpatsnap.com There, it interacts with glucocorticoid response elements on DNA, which in turn modulates the transcription of specific genes. patsnap.com This mechanism is fundamental to understanding how corticosteroids exert their effects.

The primary outcome of this GR-mediated gene modulation is the suppression of inflammatory processes. patsnap.com this compound is extensively used in studies focusing on inflammatory modulation. Research has shown it inhibits the activity of various inflammatory cells, including mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils. drugbank.comncats.iopatsnap.com Furthermore, it has been demonstrated to inhibit the release of a wide array of inflammatory mediators, such as histamine, eicosanoids, leukotrienes, and cytokines. drugbank.comncats.iopatsnap.com

Numerous research studies have utilized this compound to explore its anti-inflammatory effects in specific models of disease. For instance, studies in nonatopic asthmatics have shown that treatment with inhaled BDP significantly decreases the infiltration of inflammatory cells (such as eosinophils and various T-lymphocyte subsets) into the bronchial mucosa. nih.goversnet.org Similarly, research in eosinophilic esophagitis demonstrated that BDP therapy could significantly reduce esophageal eosinophilia and the levels of tissue inflammatory markers like interleukin-13 (IL-13). nih.gov These studies are crucial for elucidating the pathways of inflammation and the therapeutic potential of GR agonists. The ongoing research into selective glucocorticoid receptor agonists (SEGRAs) aims to develop compounds that can dissociate the anti-inflammatory effects from potential side effects, a field where understanding the action of classical corticosteroids like BDP is invaluable. wikipedia.orgnih.gov

Table 2: Selected Research Findings on Inflammatory Modulation by this compound

| Research Area | Key Findings | Investigated Markers |

|---|---|---|

| Nonatopic Asthma | Significantly inhibited inflammatory cell infiltration in airway tissue. nih.goversnet.org | Eosinophils (EG2+), Mast Cells (AA1+), T-lymphocytes (CD3+, CD4+, CD25+) nih.gov |

| Eosinophilic Esophagitis | Led to a significant decrease in esophageal eosinophilia and tissue inflammatory markers. nih.gov | Eosinophils, Interleukin-13 (IL-13), Mast Cell Tryptase (MCT) nih.gov |

| Moderate Asthma | Demonstrated a substantial improvement in airway inflammation compared to salmeterol. ersnet.org | Sputum and blood eosinophils, Eosinophil Cationic Protein (ECP), Eosinophil Protein X (EPX) ersnet.org |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Beclometasone |

| Beclometasone 17-monopropionate (17-BMP) |

| Beclometasone 21-monopropionate (B-21-MP) |

| This compound (BDP) |

| Betamethasone (B1666872) |

| Budesonide (B1683875) |

| Cortisone |

| Dexamethasone |

| Formoterol (B127741) |

| Hydrocortisone |

| Interleukin-13 (IL-13) |

| Ipratropium bromide |

| Methacholine |

| Methotrexate |

| Methylprednisolone |

| Phenylbutazone |

| Prednisolone (B192156) |

| Prednisone |

| Salbutamol |

| Salmeterol |

| Serenoa repens |

Synthesis and Chemical Modification Research

Development of Synthetic Routes for Beclometasone Dipropionate

The synthesis of this compound is a multi-step process that often begins with readily available steroidal intermediates. Researchers have focused on developing efficient and scalable methods to produce this complex molecule.

Selective Propionylation Techniques at C17 and C21 Hydroxyl Groups

A significant challenge in the synthesis of this compound is the selective propionylation of the hydroxyl groups at the C17 and C21 positions, while leaving the C11 hydroxyl group free. Beclometasone has hydroxyl groups at the 11, 17, and 21 positions, and their similar reactivity can lead to the formation of undesired byproducts.

One effective technique to achieve selective dipropionylation involves a three-step process:

Tripropionylation: Beclometasone is first reacted with a propionylating agent, such as propionic anhydride (B1165640) or propionyl chloride, in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This results in the formation of beclometasone 11,17,21-tripropionate, where all three hydroxyl groups are esterified. google.com

Selective Hydrolysis: The next step is the selective hydrolysis of the propionate (B1217596) ester at the C11 position. This is achieved by reacting the tripropionate with an aqueous solution of gluconic acid. google.com This reagent selectively cleaves the ester at the C11 position, leaving the C17 and C21 propionate groups intact.

Isolation: The final product, this compound, is then isolated.

This method circumvents the difficulty of direct selective propionylation and provides a reliable route to the desired product.

Optimization of Synthetic Yields and Scalability Challenges

The synthesis of this compound is not without its challenges, particularly when scaling up from the laboratory to an industrial scale. Existing synthetic routes have been reported to suffer from steps with low and inconsistent yields, as well as the use of obsolete reagents. dissertationtopic.netnih.govresearchgate.net The lack of reliable and detailed experimental data can make both laboratory-scale and large-scale synthesis difficult and time-consuming. dissertationtopic.netnih.govresearchgate.net

Key scalability challenges include:

Inconsistent Yields: Variability in reaction conditions and the purity of intermediates can lead to fluctuations in the final product yield.

Process Optimization: There is a continuous need for process optimization to improve efficiency, reduce costs, and ensure the consistent quality of the final active pharmaceutical ingredient (API). researchgate.net

Recent research has focused on developing more practical and scalable approaches to address these issues, with one method reporting a gram-scale to kilogram-scale synthesis with a high yield. dissertationtopic.netnih.govresearchgate.net

Application of Specific Reagents and Catalysts

The synthesis of this compound relies on a variety of specific reagents and catalysts to facilitate the desired chemical transformations. The choice of these substances is crucial for achieving high yields and purity.

| Reagent/Catalyst | Role in Synthesis |

| Propionic Anhydride | A common propionylating agent used to introduce the propionate ester groups at the hydroxyl positions. dissertationtopic.netgoogle.com |

| Triethyl Orthopropionate | Used in the formation of an orthoester intermediate, which facilitates selective reactions at the C17 and C21 positions. dissertationtopic.net |

| p-Toluenesulfonic Acid | An organic acid catalyst, often used to promote esterification and other acid-catalyzed reactions in the synthetic pathway. google.com |

| N-chlorosuccinimide (NCS) | A reagent used for the introduction of the 9α-chloro group. |

| 4-dimethylaminopyridine (DMAP) | A highly efficient catalyst for acylation reactions, including the propionylation of the hydroxyl groups. google.com |

| Gluconic Acid | Used for the selective hydrolysis of the C11-propionate ester from the tripropionated intermediate. google.com |

| Pyridine | Often used as a base and solvent in acylation reactions. google.com |

| Propionyl Chloride | An alternative, more reactive propionylating agent compared to propionic anhydride. google.com |

Synthesis of this compound Derivatives and Analogs

To explore the structure-activity relationship and potentially develop new therapeutic agents, researchers have synthesized various derivatives and analogs of this compound.

Structural Modifications at Specific Carbon Atoms (e.g., C9, C11, C21)

Research has been conducted on the synthesis of this compound derivatives with structural modifications at the C9, C11, and C21 positions. researchgate.net These modifications involve changing the substituents at these carbon atoms with different halogens (such as chlorine and bromine) and various alkyl moieties. researchgate.net The synthesis of these derivatives is achieved through a series of stepwise reactions, and the resulting compounds are characterized using analytical techniques like mass spectrometry and NMR spectroscopy. researchgate.net

Incorporation of Halogen and Alkyl Moieties

The chemical structure of beclometasone is fundamentally a prednisolone (B192156) backbone that has been modified to include a chlorine atom at the 9α position and a methyl group at the 16β position. nih.gov These additions are critical to the molecule's potency and function. The synthesis process involves a multi-step approach that combines chemical reactions and, in some methodologies, microbial biotransformation. dissertationtopic.net

A key step in the chemical synthesis is the introduction of the 9α-chloro group. This is often achieved using reagents like N-chlorosuccinimide (NCS) under a nitrogen atmosphere, a process that concurrently establishes the 11β-hydroxy group. dissertationtopic.net The presence of the chlorine atom at this position significantly enhances the glucocorticoid and anti-inflammatory activity of the steroid. This compound belongs to the chemical class of chlorinated glucocorticoid diesters, highlighting the importance of this halogenation. sigmaaldrich.com The introduction of the 16β-methyl group is another crucial modification that helps to minimize the mineralocorticoid side effects that are often associated with corticosteroids. dissertationtopic.net

Advanced Characterization Techniques for Synthesized Compounds

The verification of the structure and purity of synthesized this compound and its related compounds relies on sophisticated analytical techniques. These methods are essential for quality control and for studying the compound's behavior in various formulations and biological systems.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the sensitive and selective quantification of this compound and its metabolites. nih.gov Techniques such as electrospray ionization (ESI) are commonly employed. In positive-ion mode ESI, ammonium (B1175870) formate (B1220265) or acetate (B1210297) buffers in the liquid chromatography mobile phase promote the formation of the protonated molecule [M+H]⁺. nih.gov Conversely, the use of formic acid can lead to the formation of sodium and potassium adducts ([M+Na]⁺, [M+K]⁺) in addition to the protonated molecule. nih.gov

The choice of solvent can also influence ion formation; acetonitrile (B52724), for instance, may form abundant solvent adduct ions ([M+H+CH₃CN]⁺), which are less common with methanol. nih.gov Collision-induced dissociation (CID) studies performed on the protonated molecules of this compound and its metabolites help to elucidate their fragmentation pathways, which is crucial for structural confirmation. nih.gov The high sensitivity of LC-MS/MS allows for detection limits in the picogram per milliliter (pg/mL) range, making it suitable for analyzing samples with very low concentrations of the drug. nih.govshimadzu.com

| Compound | Matrix | Detection Limit (pg/mL) | Reference |

|---|---|---|---|

| BDP | Plasma | 13 | nih.gov |

| Beclomethasone (B1667900) 17-monopropionate (B17P) | Plasma | 13 | nih.gov |

| Beclomethasone (BOH) | Plasma | 25 | nih.gov |

| Beclomethasone 21-monopropionate (B21P) | Plasma | 50 | nih.gov |

| Beclomethasone (BOH) | Urine | 25 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework. nih.govresearchgate.net Data from ¹H NMR helps to identify the chemical environment of hydrogen atoms within the molecule, while ¹³C NMR provides information about the carbon skeleton.

Solid-state NMR has also been utilized to characterize different crystal modifications (polymorphs and solvates) of this compound. researchgate.net This is particularly important as the crystalline form can affect the drug's physical properties. Furthermore, advanced NMR techniques have been used to study the effect of the chlorine atom on the ¹³C spectrum of the molecule. researchgate.net NMR is also a key method for identifying and characterizing impurities and degradation products that may arise during synthesis or storage. researchgate.net

High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound in bulk drug substances and pharmaceutical formulations. tandfonline.comrjptonline.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

A variety of stationary phases (columns) and mobile phases are employed depending on the specific analytical goal. For instance, a method for the simultaneous determination of this compound and its degradation products utilized a Lichrosorb RP-18 stationary phase with a mobile phase of acetonitrile and water (3:2) and UV detection at 254 nm. tandfonline.com In this system, the retention time for this compound was 8.8 minutes. tandfonline.com Stability-indicating HPLC methods have been developed to separate the active ingredient from any potential degradation products formed under stress conditions such as acid, base, oxidation, and heat. alliedacademies.orgsemanticscholar.org These methods are crucial for ensuring the stability and quality of the final product.

| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection (UV Wavelength) | Reference |

|---|---|---|---|---|

| Lichrosorb RP-18 | Acetonitrile:Water (3:2) | Not Specified | 254 nm | tandfonline.com |

| BDS Hypersil C18 | Acetonitrile:Methanol:Orthophosphoric acid (60:20:20 v/v) | 1.0 | 230 nm | rjptonline.org |

| Eclipse XDB Phenyl | Methanol:Water (80:20 v/v) | 1.0 | 240 nm | alliedacademies.org |

| Hi Q Sil C18 | Acetonitrile:1 mM Ammonium Acetate Buffer (90:10 v/v) | 1.0 | 223 nm | semanticscholar.org |

Molecular Pharmacodynamics and Receptor Interactions

Glucocorticoid Receptor Binding Studies

The therapeutic action of beclometasone dipropionate is mediated through its interaction with glucocorticoid receptors (GR). As a prodrug, this compound itself has a different binding profile compared to its active metabolite, beclometasone 17-monopropionate (B17MP).

This compound (BDP) is a diester of beclometasone and is considered a second-generation synthetic corticosteroid. drugbank.comdrugbank.comnih.gov It functions as a prodrug, meaning it is administered in an inactive or less active form and is then metabolized in the body into its active constituent. nih.govlktlabs.combinasss.sa.cr Research indicates that BDP itself possesses a weak or modest binding affinity for the glucocorticoid receptor. drugbank.comnih.govresearchgate.netservice.gov.uk In comparative studies where the relative receptor affinity (RRA) of dexamethasone (B1670325) is set at a baseline of 100, this compound demonstrates a modest RRA of 53. researchgate.netersnet.org Other research has determined that BDP binds to the glucocorticoid receptor with approximately half the affinity of dexamethasone. nih.gov This lower affinity is characteristic of its nature as a prodrug, which requires conversion to its active form to exert its full therapeutic effect. researchgate.netmedscape.com

Upon administration, this compound is rapidly hydrolyzed by esterase enzymes found in tissues into its highly active metabolite, beclometasone 17-monopropionate (B17MP). drugbank.comservice.gov.uknih.gov This metabolic activation is a critical step, as B17MP exhibits a significantly higher binding affinity for the glucocorticoid receptor. nih.gov Studies have shown that B17MP's affinity for the human glucocorticoid receptor is approximately 13 times greater than that of dexamethasone and about 25 times greater than that of the parent compound, this compound. drugbank.comservice.gov.uk In terms of relative receptor affinity, B17MP has a high value of 1345, underscoring its potent activity at the receptor level. researchgate.netersnet.org The kinetic profile, including a higher association rate and a lower dissociation rate compared to other glucocorticoids, contributes to a prolonged duration of action at the receptor site. nih.gov

The potency of corticosteroids is often compared using their relative binding affinities to the glucocorticoid receptor, with dexamethasone frequently used as the reference standard. ersnet.orgmedscape.com this compound's active metabolite, B17MP, demonstrates one of the highest receptor affinities among commonly used inhaled corticosteroids. ersnet.org For instance, its RRA of 1345 is substantially higher than that of budesonide (B1683875) (935), triamcinolone (B434) acetonide (233), and flunisolide (B1672891) (180). researchgate.netersnet.org It is, however, lower than that of fluticasone (B1203827) propionate (B1217596) (1800) and mometasone (B142194) furoate (2200). ersnet.org The parent prodrug, this compound, has a relatively low affinity (53) in comparison to these other corticosteroids. researchgate.netersnet.org

| Compound | Relative Receptor Affinity (RRA) |

|---|---|

| Cortisol | 10 |

| This compound | 53 |

| Dexamethasone | 100 |

| Flunisolide | 180 |

| Triamcinolone Acetonide | 233 |

| Budesonide | 935 |

| Beclometasone 17-Monopropionate | 1345 |

| Fluticasone Propionate | 1800 |

| Mometasone Furoate | 2200 |

Glucocorticoid Receptor Activation and Nuclear Translocation Mechanisms

The biological actions of corticosteroids are mediated through the activation of specific cytoplasmic glucocorticoid receptors. atsjournals.org The process involves several key steps following the binding of the ligand to the receptor.

Upon binding of a ligand, such as beclometasone 17-monopropionate, the glucocorticoid receptor undergoes a conformational change. nih.gov This change facilitates the dissociation of the receptor from a complex of chaperone proteins, including heat shock protein 90 (hsp90). binasss.sa.crnih.gov Following this dissociation, the activated ligand-receptor complexes form homodimers. drugbank.comnih.govservice.gov.uk This dimerization is a critical step for the receptor's subsequent actions and is considered essential for inducing many of its anti-inflammatory effects. binasss.sa.crresearchgate.net

Once dimerized, the glucocorticoid receptor-ligand complex actively translocates from the cytoplasm into the cell nucleus. drugbank.comnih.govbinasss.sa.crmdpi.com This nuclear import is a rapid process; studies have demonstrated significant GR nuclear translocation in human airway cells just 60 minutes after the inhalation of this compound. atsjournals.orgelsevierpure.comnih.gov Inside the nucleus, the GR dimers bind to specific DNA sequences known as glucocorticoid response elements (GREs), which are located in the promoter regions of target genes. drugbank.comnih.govatsjournals.org This binding event allows the receptor to regulate the transcription of these genes, leading to the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory factors. drugbank.comnih.gov

Modulation of Glucocorticoid Receptor Phosphorylation

The glucocorticoid receptor is a phosphoprotein, and its phosphorylation status is a key determinant of its function, influencing ligand binding, nuclear translocation, DNA binding, and transcriptional activity. plos.orgnih.gov The GR possesses multiple phosphorylation sites, primarily serine residues, including Ser203, Ser211, and Ser226. plos.org Alterations in the phosphorylation of these sites can modulate the receptor's activity; for example, phosphorylation at Ser211 generally enhances transcriptional activity, whereas phosphorylation at Ser226 can be inhibitory. nih.gov

Gene Expression Regulation via Glucocorticoid Receptor Signaling

Upon binding to its active metabolite, 17-BMP, the glucocorticoid receptor undergoes a conformational change, dimerizes, and translocates into the cell nucleus. drugbank.com Once in the nucleus, the activated receptor complex modulates the expression of a wide array of genes through two primary mechanisms: transactivation and transrepression. wikipedia.org

Upregulation of Anti-inflammatory Protein Expression (Transactivation)

Transactivation is the process by which the GR complex directly binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby increasing their transcription. drugbank.complos.org This mechanism is responsible for the synthesis of various anti-inflammatory proteins. Beclometasone, through 17-BMP, has been shown to induce the expression of several key anti-inflammatory and regulatory proteins. plos.org

Table 1: Examples of Anti-inflammatory/Regulatory Genes Induced by this compound

| Gene Product | Function |

|---|---|

| Lipocortin-1 (Annexin A1) | A phospholipid-binding protein that inhibits phospholipase A2, a key enzyme in the inflammatory cascade. researchgate.net |

| Glucocorticoid-Induced Leucine Zipper (GILZ) | Represses the pro-inflammatory transcription factors NF-κB and AP-1. plos.orgnih.gov |

| FK506-Binding Protein 51 (FKBP51) | Acts in a negative feedback loop to regulate GR sensitivity. plos.orgnih.gov |

| Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1/DUSP1) | Deactivates MAPKs, which are crucial signaling molecules in inflammatory pathways. plos.orgfrontiersin.org |

Research has demonstrated that beclometasone treatment significantly induces the expression of lipocortin-1. researchgate.net Likewise, its active metabolite, 17-BMP, effectively causes the transactivation of the genes for GILZ and FKBP51. plos.org

Repression of Proinflammatory Protein Expression (Transrepression)

Transrepression is a key mechanism for the anti-inflammatory effects of corticosteroids. plos.orgnih.gov It does not typically involve the direct binding of the GR to DNA. Instead, the activated GR monomer interacts directly with pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), inhibiting their ability to promote the transcription of inflammatory genes. nih.govnih.govki.se This interference can occur through various means, including blocking the recruitment of necessary co-activators. researchgate.net

This compound and its metabolite have been shown to effectively suppress the expression and release of a wide range of pro-inflammatory proteins.

Table 2: Pro-inflammatory Proteins Repressed by this compound

| Protein/Gene | Function |

|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | A central cytokine in systemic inflammation. plos.orgresearchgate.net |

| Interleukin-1 beta (IL-1β) | A potent pro-inflammatory cytokine. researchgate.net |

| Interleukin-6 (IL-6) | A cytokine involved in both acute and chronic inflammation. plos.org |

| Interleukin-8 (IL-8 / CXCL8) | A chemokine responsible for neutrophil recruitment. plos.orgresearchgate.net |

| Prostaglandin-endoperoxide synthase 2 (PTGS2/COX-2) | An enzyme responsible for the synthesis of prostaglandins (B1171923), which are inflammatory mediators. researchgate.net |

Studies confirm that 17-BMP significantly reduces the release of TNF-α, IL-6, and CXCL8 in a concentration-dependent manner. plos.org Furthermore, beclometasone treatment has been observed to markedly decrease the gene expression of IL-1β, TNF-α, and IL-8. researchgate.net

Interactions with Glucocorticoid Response Elements (GREs)

The interaction of the activated GR with GREs is the foundation of the transactivation mechanism. pharmacologyeducation.org After the 17-BMP metabolite binds to the GR, the resulting complex dimerizes and translocates to the nucleus. drugbank.com These GR dimers then recognize and bind to specific GRE sequences located in the regulatory regions of glucocorticoid-responsive genes. drugbank.com This binding event typically initiates the recruitment of co-activator proteins and the general transcription machinery, leading to an increase in the rate of gene transcription for anti-inflammatory proteins like MKP-1. plos.org

Induction of Specific Gene Products (e.g., Mitogen-Activated Protein Kinase Phosphatase 1, Secretory Leuko-Proteinase Inhibitor)

Beyond the general upregulation of anti-inflammatory proteins, beclometasone's therapeutic effect is mediated by the induction of highly specific gene products that serve to resolve inflammation.

Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1/DUSP1): The induction of MKP-1 is a critical anti-inflammatory mechanism for glucocorticoids. plos.orgfrontiersin.org MKP-1 is a dual-specificity phosphatase that dephosphorylates and thereby inactivates members of the MAPK family, including p38, JNK, and ERK. frontiersin.org These kinases are central to signaling cascades that lead to the production of numerous inflammatory mediators. By increasing the expression of MKP-1, glucocorticoids effectively shut down these pro-inflammatory pathways. frontiersin.orgnih.gov The gene for MKP-1 is a direct target of the GR, containing a functional GRE that the activated receptor binds to, initiating its transcription. plos.org

Secretory Leuko-Proteinase Inhibitor (SLPI): SLPI is a non-glycosylated protein found in various mucosal secretions that functions as a potent inhibitor of serine proteases, such as neutrophil elastase. nih.govwikipedia.org By neutralizing these proteases, SLPI protects host tissues from damage during inflammation. wikipedia.orgnih.gov It also possesses immunomodulatory and antimicrobial properties. mdpi.com While SLPI is a crucial component of the anti-inflammatory shield in mucosal tissues, its induction is primarily driven by pro-inflammatory cytokines like TNF-α and IL-1β, suggesting it may be part of a negative feedback response during inflammation. nih.gov Direct induction of SLPI expression by this compound is not clearly established in the available research.

Cellular Signaling Pathway Modulation

The anti-inflammatory effects of this compound are realized through the significant modulation of intracellular signaling pathways. This is achieved both through the repression of pro-inflammatory pathways and the activation of anti-inflammatory ones.

The primary mechanism of pathway modulation is the inhibition of the NF-κB and AP-1 signaling pathways. nih.govnih.gov As detailed in the transrepression section, the activated GR directly interferes with these key transcription factors, preventing them from driving the inflammatory response. ki.se

A second major point of intervention is the MAPK signaling pathway. As described above, beclometasone induces the expression of MKP-1/DUSP1. plos.org This phosphatase then deactivates p38 MAPK, JNK, and ERK, which are upstream kinases that, when active, phosphorylate and activate transcription factors and other proteins that promote inflammation. frontiersin.orgnih.gov The inhibition of the p38 MAPK and JNK pathways is a significant downstream consequence of beclometasone's action. frontiersin.org

Finally, there is evidence of interaction with other signaling pathways, particularly in combination therapies. For instance, the activation of the intracellular GR by beclometasone can act synergistically with agents that activate the cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway, such as β2-agonists, to enhance therapeutic effects. nih.gov

Complementary and Synergistic Effects with β2-Adrenergic Agonists at Molecular and Receptor Levels

The combination of this compound with β2-adrenergic agonists, such as formoterol (B127741), demonstrates synergistic effects in the management of respiratory diseases. This synergy is not merely additive but stems from intricate molecular interactions that enhance the therapeutic actions of both drug classes. nih.govnih.gov

At the molecular level, corticosteroids like this compound can increase the expression of β2-adrenergic receptors by promoting their gene transcription. nih.govservice.gov.ukomicsonline.org This leads to a greater number of receptors available for stimulation by β2-agonists, thereby amplifying their bronchodilatory effects. Conversely, β2-agonists can potentiate the anti-inflammatory actions of corticosteroids. nih.govomicsonline.org One proposed mechanism for this is the ability of β2-agonists to increase the nuclear localization of glucocorticoid receptors, thus enhancing their capacity to modulate gene expression. nih.govservice.gov.uk

Furthermore, ex vivo studies on human airways have revealed that the synergistic relaxation effect of a beclometasone and formoterol combination is associated with the activation of intracellular glucocorticoid receptors and the Gsα subunit G-protein of β2-adrenoceptors. nih.govkcl.ac.uk This dual activation leads to the modulation of the cyclic AMP-dependent protein kinase A (PKA) pathway, a key signaling cascade in smooth muscle relaxation. nih.govkcl.ac.uk There is also evidence to suggest a direct synergistic action of both drugs on the release of inflammatory mediators, resulting in a more pronounced anti-inflammatory effect. nih.govservice.gov.uk

Impact on β2-Receptor Density and Receptor-Gs Coupling Efficiency

While the synergistic effects with β2-agonists are well-documented, the direct impact of this compound on β2-receptor function as a standalone mechanism for its anti-asthmatic effects is less clear. Some clinical studies have suggested that the therapeutic benefits of inhaled this compound are not primarily due to a direct modulation of β2-receptor function in the airways. nih.gov In a study involving patients with bronchial asthma, treatment with this compound did not affect the dose-dependent increase in FEV1 in response to a β2-adrenergic agonist, indicating no significant change in receptor function. nih.gov

However, as mentioned in the previous section, a key component of the synergistic interaction between corticosteroids and β2-agonists is the upregulation of β2-receptor expression by corticosteroids. nih.govservice.gov.ukomicsonline.org This increase in receptor density would inherently enhance the efficiency of receptor-Gs protein coupling upon agonist binding, leading to a more robust downstream signaling cascade and a greater physiological response. Therefore, while this compound may not directly alter the intrinsic function of individual β2-receptors, its ability to increase their numbers is a critical factor in the enhanced efficacy observed when co-administered with β2-agonists.

Mechanisms of Inhibition of Inflammatory Mediator Release

A cornerstone of this compound's anti-inflammatory activity is its profound ability to inhibit the release of a wide array of inflammatory mediators. It effectively suppresses the release of histamine, eicosanoids, leukotrienes, and various cytokines from inflammatory cells such as mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils. drugbank.com

The primary mechanism underlying this inhibition is the modulation of gene expression following the activation of the glucocorticoid receptor. Activated GR can interfere with the signaling pathways of pro-inflammatory transcription factors, such as nuclear factor-κB (NF-κB) and activator protein-1 (AP-1). This transrepression mechanism involves the recruitment of histone deacetylase-2 (HDAC2) to the activated inflammatory gene complex, which reverses the histone acetylation associated with gene transcription, thereby "switching off" the expression of inflammatory genes.

Furthermore, this compound can induce the transcription of genes that code for anti-inflammatory proteins. These include lipocortin-1 (annexin A1), which inhibits the activity of phospholipase A2 and consequently the production of prostaglandins and leukotrienes, and interleukin-10 (IL-10), an anti-inflammatory cytokine.

Effects on Inflammatory Cell Function and Survival in Experimental Models

In experimental models, this compound has been shown to reduce the number of eosinophils in esophageal mucosa, which is a key feature in eosinophilic esophagitis. nih.gov It also leads to a decrease in mast cell counts in inflamed tissues. nih.gov Studies have indicated that this compound can diminish the counts of total eosinophils and lymphocytes in circulation, although the effect may not always be statistically significant at lower doses. nih.gov By inhibiting the production of chemotactic mediators and adhesion molecules, corticosteroids like this compound prevent the recruitment of inflammatory cells into the airways. Moreover, they inhibit the survival of inflammatory cells, including eosinophils, T-lymphocytes, and mast cells, within the airways, thereby reducing the chronic inflammatory state.

In Silico Molecular Docking Studies

In silico molecular docking has emerged as a powerful tool to predict and analyze the binding of ligands to their target receptors at a molecular level. Such studies have provided valuable insights into the interaction of this compound and its derivatives with the glucocorticoid receptor.

Prediction of Favorable Binding Interactions with Glucocorticoid Receptor

Molecular docking studies have consistently demonstrated that this compound and its active metabolite, beclometasone-17-monopropionate (17-BMP), exhibit favorable binding interactions with the ligand-binding domain of the glucocorticoid receptor. researchgate.net this compound itself has a weaker binding affinity for the GR and is considered a prodrug that is rapidly converted to the more active 17-BMP. service.gov.ukdrugbank.com The binding affinity of 17-BMP for the human glucocorticoid receptor is approximately 13 times that of dexamethasone. drugbank.com

These favorable interactions are crucial for the activation of the receptor and the subsequent downstream signaling events that lead to the anti-inflammatory effects of the drug. The specific interactions often involve hydrogen bonding and hydrophobic interactions with key amino acid residues within the receptor's binding pocket.

Computational Analysis of Binding Affinity of Derivatives

Computational analyses have been employed to investigate the binding affinities of various derivatives of beclometasone and related glucocorticoids to the glucocorticoid receptor. researchgate.net These studies help in understanding the structure-activity relationships and in the design of new derivatives with potentially improved therapeutic profiles.

For instance, a study involving the molecular docking of betamethasone (B1666872) dipropionate and its biotransformed derivatives with the glucocorticoid receptor (PDB ID: 1M2Z) revealed a range of binding affinities. The binding energies, calculated in kcal/mol, provide a quantitative measure of the stability of the ligand-receptor complex, with more negative values indicating a stronger binding affinity. scienceopen.comresearchgate.net

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Betamethasone dipropionate | -12.53 |

| Sananone dipropionate | -11.84 |

| Sananone propionate | -10.11 |

| Sananone | -10.43 |

This interactive table presents the computationally predicted binding affinities of betamethasone dipropionate and its derivatives to the glucocorticoid receptor. Clicking on the table headers allows for sorting of the data.

These computational findings underscore the strong interaction between these glucocorticoids and their receptor, providing a molecular basis for their potent anti-inflammatory activity. scienceopen.comresearchgate.net

Metabolic Pathways and Biotransformation Studies

Prodrug Activation and Esterase-Mediated Hydrolysis

The primary activation pathway for beclometasone dipropionate involves rapid and extensive hydrolysis mediated by esterase enzymes. This process converts the parent compound into its active form and other metabolites.

This compound is administered as a prodrug and requires the cleavage of its C-21 ester by esterase enzymes to become pharmacologically active. nih.gov This enzymatic hydrolysis leads to the formation of its major and most potent metabolite, beclometasone 17-monopropionate (17-BMP). drugbank.com The conversion to 17-BMP is a crucial activation step, as this metabolite exhibits a significantly higher binding affinity for the glucocorticoid receptor compared to the parent drug, BDP. drugbank.com In fact, 17-BMP has been shown to have a binding affinity approximately 25 times greater than that of this compound itself. drugbank.com This rapid conversion ensures that the anti-inflammatory effects are localized at the site of administration, such as the lungs.

In addition to the primary active metabolite, the hydrolysis of this compound also yields other minor metabolites. These include beclometasone 21-monopropionate (21-BMP) and beclometasone (BOH). drugbank.comnih.gov Both of these metabolites are considered to have very low binding affinity for the glucocorticoid receptor and are thus pharmacologically less active than 17-BMP. nih.govnih.gov The formation of these metabolites represents a pathway for the inactivation and subsequent clearance of the drug. Studies have shown that over time, the active metabolite 17-BMP is further metabolized, with beclometasone becoming the major metabolite detected after 24 hours in some in vitro systems. nih.gov

| Metabolite | Abbreviation | Pharmacological Activity |

|---|---|---|

| Beclometasone 17-Monopropionate | 17-BMP | Major active metabolite |

| Beclometasone 21-Monopropionate | 21-BMP | Minor metabolite with low activity |

| Beclometasone | BOH | Inactive metabolite |

The metabolic activation of this compound is highly dependent on the presence of esterase enzymes in various tissues. The lungs, being a primary site of administration for respiratory conditions, exhibit significant esterase activity, allowing for the local conversion of BDP to the active 17-BMP. researchgate.net This localized activation is a key feature of inhaled corticosteroids, maximizing therapeutic effects within the airways while minimizing systemic exposure. In addition to the lungs, esterase-dependent metabolism also occurs in the liver. semanticscholar.orgnih.govresearchgate.net Both lung and liver cells have been shown to produce the esterase-dependent metabolites 17-BMP, 21-BMP, and BOH. nih.govnih.gov

Cytochrome P450 (CYP) Enzyme Involvement in Biotransformation

Beyond the initial esterase-mediated activation, this compound and its metabolites undergo further biotransformation by cytochrome P450 (CYP) enzymes, primarily leading to their inactivation and facilitating their elimination from the body.

The CYP3A subfamily of enzymes plays a significant role in the metabolism of BDP. In vitro studies have demonstrated that CYP3A4 and CYP3A5 are capable of metabolizing BDP into inactive metabolites. nih.govsemanticscholar.orgnih.govresearchgate.net These enzymes contribute to the clearance of the drug, and variations in their expression or function in the lung and liver could potentially influence the disposition of BDP in humans. nih.govsemanticscholar.orgnih.govresearchgate.net It has been shown that CYP3A4 and CYP3A5 metabolize BDP at similar rates. nih.govnih.gov In contrast, CYP3A7, which is predominantly expressed in the fetal liver, does not appear to be involved in the metabolism of this compound. nih.govnih.gov

The biotransformation of this compound by CYP3A4 and CYP3A5 enzymes proceeds through hydroxylation and dehydrogenation pathways. nih.govsemanticscholar.orgnih.gov These metabolic reactions result in the formation of several inactive metabolites. Research has identified hydroxylated and dehydrogenated metabolites produced by these enzymes. nih.govnih.gov Interestingly, there appears to be tissue-specific differences in these pathways; liver cells are capable of producing both hydroxylated and dehydrogenated metabolites, whereas lung cells primarily produce the dehydrogenated metabolite. nih.govsemanticscholar.orgnih.govresearchgate.net A novel metabolite has also been characterized that is formed through the combined action of esterase-mediated hydrolysis and CYP3A4-mediated hydroxylation. nih.govnih.gov

| CYP Enzyme | Metabolic Pathway | Metabolite Activity | Tissue Location |

|---|---|---|---|

| CYP3A4 | Hydroxylation, Dehydrogenation | Inactive | Liver, Lung |

| CYP3A5 | Hydroxylation, Dehydrogenation | Inactive | Liver, Lung |

| CYP3A7 | No significant metabolism | N/A | Fetal Liver |

Glucocorticoid-Induced CYP3A Enzyme Expression

Glucocorticoids, including this compound, can induce the expression of CYP3A enzymes. nih.gov In lung cells, treatment with glucocorticoids has been shown to induce the expression of CYP3A5 mRNA. utah.edu This induction is mediated by the active metabolite, beclometasone-17-monopropionate (B-17-MP), presumably through the glucocorticoid receptor (GR). nih.govutah.edu

In liver cells, the induction of CYP3A enzymes by glucocorticoids occurs through a different pathway, primarily involving the pregnane X receptor (PXR), which is not expressed in lung cells. nih.gov Studies using DPX2 liver cells have shown that BDP can induce the expression of CYP3A4, CYP3A5, and CYP3A7 mRNA, particularly when esterase activity is inhibited. nih.gov This suggests that the parent compound, BDP, is responsible for PXR activation and subsequent CYP3A induction in the liver. nih.gov

In Vitro Metabolic Investigations

Utilization of Human Lung Precision-Cut Tissue Slices

Precision-cut lung slices (PCLS) serve as a valuable ex vivo model for studying the metabolism of inhaled corticosteroids as they maintain the structural and functional integrity of the lung tissue. nih.govanabios.com Studies using human PCLS have demonstrated that this compound is rapidly hydrolyzed to its pharmacologically active metabolite, beclometasone-17-monopropionate (B-17-MP), and subsequently to the inactive beclometasone (BOH). nih.govresearchgate.net

In these studies, the majority of BDP was converted to inactive polar metabolites. nih.govresearchgate.net The formation of fatty acid conjugates with B-17-MP and/or BOH has also been confirmed in this model system. nih.govresearchgate.net When compared to other inhaled corticosteroids, BDP showed the smallest amount of drug-related material remaining in the lung tissue after 24 hours, indicating extensive metabolism. nih.gov

Metabolic Profiling in Cellular Models (e.g., A549 Lung Cells, DPX2 Liver Cells)

Cellular models, such as the human lung adenocarcinoma cell line A549 and the human hepatoma cell line DPX2, have been instrumental in elucidating the metabolic pathways of this compound. nih.gov

In A549 lung cells, BDP is metabolized by both esterases and CYP3A enzymes. nih.gov These cells primarily express CYP3A5 mRNA, which is induced by BDP treatment. nih.gov The main CYP3A-mediated metabolite produced in A549 cells is a dehydrogenated product. nih.govutah.edu

DPX2 liver cells, on the other hand, express CYP3A4, CYP3A5, and CYP3A7 mRNA, all of which are induced by BDP in the presence of esterase inhibitors. nih.gov In these liver cells, BDP is metabolized to both hydroxylated and dehydrogenated products by CYP3A enzymes. nih.govnih.gov

The following table summarizes the key metabolites of this compound identified in these cellular models:

| Metabolite ID | Name | Formation Pathway | Detected in |

| [M1] | Beclometasone-17-monopropionate | Esterase-mediated hydrolysis | A549 and DPX2 cells |

| [M2] | Beclometasone-21-monopropionate | Esterase-mediated hydrolysis | A549 and DPX2 cells |

| [M3] | Beclometasone | Esterase-mediated hydrolysis | A549 and DPX2 cells |

| [M4] | Hydroxylated BDP | CYP3A4-mediated hydroxylation | DPX2 cells |

| [M5] | Dehydrogenated BDP | CYP3A4/CYP3A5-mediated dehydrogenation | A549 and DPX2 cells |

| [M6] | Hydroxylated and hydrolyzed BDP | Combined esterase and CYP3A4 action | DPX2 cells |

Data sourced from Roberts et al., 2013. nih.gov

Characterization of Fatty Acid Conjugate Formation

This compound's active metabolite, B-17-MP, can undergo conjugation with fatty acids, forming lipophilic esters. nih.govresearchgate.net This process has been observed in human lung tissue. nih.gov While the formation of these fatty acid esters is a confirmed metabolic pathway, the extent is notably less for B-17-MP compared to other corticosteroids like budesonide (B1683875). nih.govresearchgate.net One study reported an approximately 10-fold lower formation of fatty acid esters from B-17-MP (and/or BOH) compared to budesonide. nih.govresearchgate.net

More recent research has explored the synthesis of stearic acid-beclometasone dipropionate conjugates (SA-BDP) as a strategy to enhance the lipophilicity of the drug. mdpi.comchemrxiv.org This modification is intended to improve the drug's interaction with lipid-based nanoparticle delivery systems. mdpi.com

Elimination Pathways of this compound and its Metabolites

The primary route of elimination for this compound and its metabolites is through the feces. drugbank.comservice.gov.uk Regardless of the administration route, the majority of the drug and its metabolic products are excreted via this pathway, mainly as polar metabolites. fda.govservice.gov.uk A smaller portion, typically less than 10-15% of an administered dose, is excreted in the urine as both free and conjugated metabolites. medicines.org.ukfda.govdrugbank.com The renal clearance of this compound and its metabolites is considered negligible. fda.govservice.gov.uk

The terminal elimination half-life of this compound is short, approximately 0.5 hours following intravenous administration. drugbank.comservice.gov.uk Its active metabolite, beclometasone-17-monopropionate, has a longer terminal elimination half-life of 2.7 hours. drugbank.comservice.gov.uk

| Compound | Elimination Half-Life (Intravenous) |

| This compound | 0.5 hours |

| Beclometasone-17-monopropionate | 2.7 hours |

Data sourced from DrugBank Online and the UK Government. drugbank.comservice.gov.uk

Predominant Fecal Excretion of Polar Metabolites

Regardless of the administration route, the primary pathway for the elimination of this compound and its derivatives is through fecal excretion. drugbank.com This route is responsible for clearing the majority of the drug and its metabolites from the body, which are primarily in the form of polar metabolites. service.gov.uk Studies have shown that a significant portion of BDP is converted to inactive polar metabolites, which are then eliminated. nih.gov

Research involving the microbial biotransformation of BDP by Aspergillus niger has provided a model for mammalian metabolism, identifying several key metabolites. usp.brscielo.brresearchgate.net This process yielded four main compounds: the active beclometasone 17-monopropionate, the less active beclometasone 21-monopropionate, the inactive beclometasone, and an epoxy derivative. usp.brscielo.br This highlights the transformation of BDP into more polar compounds prior to excretion.

Table 1: Key Metabolites of this compound

| Metabolite Name | Abbreviation | Pharmacological Activity |

|---|---|---|

| Beclometasone-17-monopropionate | 17-BMP | Active |

| Beclometasone-21-monopropionate | 21-BMP | Less Active |

| Beclometasone | BOH | Inactive |

Renal Excretion Characteristics

The renal excretion of this compound and its metabolites is considered a minor elimination pathway. service.gov.uk Studies have consistently shown that less than 10% of the administered drug and its subsequent metabolites are excreted through the urine. drugbank.com This negligible amount underscores the primary role of fecal elimination.

While the quantities are small, the urinary concentrations of BDP and its main metabolites, 17-BMP and BOH, can be measured. nih.gov Such measurements are primarily utilized in pharmacokinetic studies to assess the relative systemic and lung bioavailability of inhaled BDP formulations rather than as a measure of a significant clearance pathway. nih.govnih.gov For instance, the cumulative urinary excretion over 24 hours reflects the total systemic absorption from both the gastrointestinal tract and the lungs. nih.gov

Table 2: Excretion Profile of this compound

| Excretion Route | Percentage of Excreted Drug and Metabolites | Primary Metabolite Form |

|---|---|---|

| Fecal | > 90% | Polar Metabolites |

Advanced Analytical Methodologies for Beclometasone Dipropionate and Metabolites

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of BDP. Reverse-Phase HPLC (RP-HPLC) is the most common mode employed due to its suitability for separating moderately polar to nonpolar compounds like BDP.

The development of RP-HPLC methods for beclometasone dipropionate involves a systematic approach to select the appropriate stationary phase, mobile phase, and detection wavelength to achieve adequate separation and quantification. A typical RP-HPLC method utilizes a C18 column as the stationary phase. scielo.brscielo.br The mobile phase often consists of a mixture of an organic solvent, such as methanol or acetonitrile (B52724), and an aqueous component, which may be water or a buffer solution like ammonium (B1175870) acetate (B1210297). scielo.brsemanticscholar.orgajpaonline.com

Validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. scielo.brsemanticscholar.org Key validation parameters include specificity, linearity, accuracy, precision, and robustness. scielo.br Linearity is typically established over a concentration range relevant to the dosage form, with correlation coefficients (r²) greater than 0.99 indicating a strong linear relationship between concentration and detector response. scielo.brscielo.brsemanticscholar.org Accuracy is often assessed through recovery studies, with results between 98.03% and 100.35% demonstrating the method's accuracy. scielo.brscielo.br Precision is evaluated by determining the relative standard deviation (RSD), which should be lower than 2.0%. scielo.brscielo.br

For example, one validated method for BDP in nanocapsule suspensions used a RP C18 column with a mobile phase of methanol and water (85:15 v/v) at a flow rate of 1.0 mL/min and UV detection at 254 nm. scielo.brscielo.br The calibration curve was linear in the 5.0-25.0 µg/mL range. scielo.brscielo.br Another method for the simultaneous estimation of BDP and clotrimazole used a Hi Q Sil C18 column with a mobile phase of 1 mM ammonium acetate buffer and acetonitrile (10:90 v/v). semanticscholar.org

Interactive Table: Examples of Validated RP-HPLC Methods for this compound

| Parameter | Method 1 (BDP in Nanocapsules) scielo.brscielo.br | Method 2 (BDP and Clotrimazole) semanticscholar.org | Method 3 (BDP and Formoterol) ajpaonline.com |

| Stationary Phase | RP C18 (250 mm x 4.60 mm, 5 µm) | Hi Q Sil C18 (250 x 4.6 mm, 5 μm) | ODS Hypersil C18 (250mm × 4.6mm, 5µm) |

| Mobile Phase | Methanol:Water (85:15 v/v) | 1 mM Ammonium Acetate:Acetonitrile (10:90 v/v) | Ammonium Acetate Buffer:Acetonitrile (30:70 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |

| Detection (UV) | 254 nm | 223 nm | 218 nm |

| Linearity Range | 5.0-25.0 µg/mL | 10-60 µg/mL | 30-70 µg/mL |

| Correlation (r²) | > 0.999 | 0.996 | 0.9971 |

| Retention Time | Not Specified | 4.227 ± 0.013 min | 6.04 min |

Stability-indicating methods are crucial for determining the shelf-life of a drug product. These methods must be able to separate the intact drug from its potential degradation products that may form under various stress conditions. scielo.br According to ICH guidelines, stress testing involves exposing the drug substance to conditions such as hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress. scielo.brsemanticscholar.org

A developed stability-indicating RP-HPLC method is validated for its specificity to demonstrate that there is no interference from degradation products or formulation excipients at the retention time of the parent drug. scielo.brscielo.br For instance, a method for BDP in nanocapsules was shown to be specific, with no interference from degradation products formed under acidic, basic, and photolytic conditions. scielo.brscielo.br Similarly, a method for BDP and clotrimazole was developed where the drugs were subjected to forced degradation, and the method was found to be suitable for stability studies. semanticscholar.org The goal is to develop a single method that can resolve the parent compound from all degradation products. scielo.br

An effective stability-indicating HPLC method allows for the simultaneous determination of the parent compound (BDP) and its degradation products in a single analytical run. scielo.brtandfonline.com This is essential for quantifying the extent of degradation and ensuring the quality of the pharmaceutical product. For example, an HPLC method was developed for the simultaneous determination of this compound and its main degradation products, beclometasone monopropionates and beclometasone alcohol. tandfonline.com The practical detection limit for these impurities was 0.02% relative to the parent drug. tandfonline.com

The ability to resolve all degradation products in one run is achieved through careful optimization of the chromatographic conditions. scielo.br This capability is vital for analyzing samples from stability studies of both bulk drugs and finished pharmaceutical formulations. tandfonline.com

Optimization of chromatographic parameters is a critical step in method development to ensure adequate resolution between the analyte of interest and other components, such as impurities, degradation products, or other active ingredients in a combination product. scielo.brsphinxsai.com Key parameters that are adjusted include the mobile phase composition, flow rate, column type, and detection wavelength. scielo.brpharmacyjournal.inddtjournal.net

The choice of organic solvent (e.g., methanol vs. acetonitrile) and its proportion in the mobile phase significantly impacts retention times and peak separation. scielo.brscielo.br For instance, to resolve BDP and its degradation products, various proportions of methanol and water (e.g., 70:30, 85:15, 80:20 v/v) and different flow rates (0.8, 1.0, 1.2 mL/min) were tested to find the optimal conditions. scielo.brscielo.br The final selection of a mobile phase, such as methanol and water (85:15 v/v), is based on achieving symmetrical peaks and good separation. pharmacyjournal.in The detection wavelength is selected to ensure maximum sensitivity for all compounds of interest; 254 nm is a commonly used wavelength for BDP analysis. scielo.brsphinxsai.com

Interactive Table: Optimization of HPLC Parameters

| Parameter | Initial/Tried Conditions | Optimized/Selected Condition | Rationale for Selection |

| Mobile Phase Ratio | Methanol:Water (70:30, 80:20 v/v) scielo.brscielo.br | Methanol:Water (85:15 v/v) scielo.brscielo.br | Achieved best resolution and peak shape for BDP and degradation products. pharmacyjournal.in |

| Flow Rate | 0.8, 1.2 mL/min scielo.brscielo.br | 1.0 mL/min scielo.brscielo.brsphinxsai.com | Provided good resolution and faster elution of compounds. ddtjournal.net |

| Organic Solvent | Acetonitrile | Methanol scielo.brscielo.br | More cost-effective and is the solvent used for sample preparation. scielo.brscielo.br |

| Detection Wavelength | Various | 254 nm scielo.brscielo.brsphinxsai.com | Common wavelength providing good sensitivity for BDP. |

Advanced Spectroscopic and Chromatographic-Mass Spectrometric Techniques

While HPLC with UV detection is widely used, coupling liquid chromatography with mass spectrometry (LC-MS) provides higher selectivity and sensitivity, along with structural information, which is invaluable for identifying unknown impurities and metabolites.

Mass Spectrometry (MS), particularly when coupled with HPLC and using a soft ionization technique like Electrospray Ionization (ESI), is a powerful tool for the structural elucidation of this compound's metabolites and degradation products. researchgate.netrsc.org ESI-MS is effective for analyzing thermally labile and polar compounds. researchgate.net

In studies of BDP degradation, unknown impurities observed during stability testing have been isolated using preparative HPLC and then characterized using ESI-MS. researchgate.net The mass spectral data provide crucial information on the molecular weight of the impurities. Further structural details can be obtained through tandem mass spectrometry (MS/MS), where precursor ions are fragmented to create a characteristic fragmentation pattern. nih.gov By analyzing these fragments, plausible degradation pathways and the mechanisms of impurity formation can be proposed. researchgate.netnih.gov For example, LC-MS/MS methods have been developed for the detection, confirmation, and quantification of BDP and its metabolites (beclometasone 17-monopropionate, beclometasone 21-monopropionate, and beclometasone) in biological samples. nih.govnih.govresearchgate.net The fragmentation paths of the protonated molecular ions ([M+H]+) of BDP and its metabolites were proposed based on collision-induced dissociation (CID) studies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the structural elucidation of impurities and metabolites of this compound (BDP). It provides detailed information about the molecular structure, enabling the unequivocal identification of unknown compounds that may arise during synthesis, degradation, or metabolism.

In the characterization of degradation impurities, NMR plays a crucial role. For instance, in a study investigating the degradation of BDP in a cream formulation under accelerated stability conditions, six degradation impurities were observed. After isolation using preparative liquid chromatography, the major impurity was structurally elucidated using ¹H and ¹³C NMR spectroscopy, along with Distortionless Enhancement by Polarization Transfer (DEPT) techniques. This analysis, combined with mass spectrometry data, allowed for the proposal of a plausible degradation pathway. researchgate.net

Another study on the degradation of BDP in human plasma identified three unknown degradation products, designated D-1, D-2, and D-3. The structures of D-2 and D-3 were successfully elucidated using mass spectrometry and ¹H-NMR data. The ¹H-NMR methyl chemical shifts were particularly instrumental in determining the stereochemistry of the epoxide ring formed during degradation. researchgate.net The data revealed that D-2 and D-3 are formed from beclometasone and beclometasone 21-monopropionate, respectively, through the loss of hydrogen chloride and the formation of a 9,11-epoxide. researchgate.net

NMR-based metabolomics has also been employed to assess the effects of inhaled BDP. These studies analyze the metabolic fingerprints in various biological fluids like exhaled breath condensate, sputum, serum, and urine to understand the broader physiological impact of the drug. While not focused on the specific structure of individual metabolites, this approach provides valuable information on the biochemical pathways affected by BDP and its metabolites.

The following table summarizes key NMR data used in the characterization of a major BDP degradation impurity. researchgate.net

| NMR Data | Chemical Shift (ppm) | Assignment |

| ¹H NMR | 6.24 | H-1 |

| 7.21 | H-2 | |

| 6.03 | H-4 | |

| 1.45 | C-18 Me | |

| 0.92 | C-19 Me | |

| ¹³C NMR | 155.8 | C-1 |

| 127.9 | C-2 | |

| 186.5 | C-3 | |

| 121.7 | C-4 | |

| 169.4 | C-5 |

UV Detection and Spectrophotometric Applications in Quantitation

Ultraviolet (UV) detection and spectrophotometry are widely used for the quantitative analysis of this compound in various pharmaceutical formulations due to their simplicity, cost-effectiveness, and reliability. These methods are based on the principle that BDP absorbs UV radiation at a specific wavelength.

Several UV spectrophotometric methods have been developed and validated for the estimation of BDP, both as a single agent and in combination with other drugs. For the simultaneous estimation of BDP and formoterol (B127741) fumarate dihydrate, advanced techniques like the dual wavelength method and first derivative spectroscopy have been shown to increase sensitivity. researchgate.net In one such study, the linearity for BDP was observed in the range of 10-50 µg/mL. researchgate.net

A UV spectrophotometric method using a Quality by Design (QbD) approach was developed for the determination of BDP in a cream dosage form. The study optimized critical method variables and established linearity in the concentration range of 5-25 µg/ml, with correlation coefficients of 0.9992 and 0.9991 at wavelengths of 254 nm and 236.60 nm, respectively, in methanol. nih.gov Another study for the simultaneous estimation of BDP and salbutamol sulphate utilized chemometric-assisted UV-spectrophotometry, with a concentration range of 10.0-60.0 μg/ml for both drugs. neuroquantology.com

The selection of the solvent is a critical parameter in developing a UV spectrophotometric method. Methanol is a commonly used solvent for BDP analysis. The absorption maximum (λmax) for BDP in methanol is typically observed around 238-240 nm. semanticscholar.orgresearchgate.net

The table below presents a summary of parameters from a validated UV spectrophotometric method for BDP quantification. nih.govsemanticscholar.org

| Parameter | Value |

| Wavelength (λmax) | 240 nm semanticscholar.org |

| Linearity Range | 10-30 µg/ml semanticscholar.org |

| Correlation Coefficient (r²) | 0.999 semanticscholar.org |

| Solvent | Methanol nih.gov |

These methods, once validated according to ICH guidelines for parameters such as accuracy, precision, specificity, and linearity, can be effectively employed for routine quality control analysis of BDP in pharmaceutical products. nih.govsemanticscholar.org

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) is a versatile and efficient analytical technique for the quantification of this compound in bulk drug and pharmaceutical dosage forms. It offers advantages such as high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously.

A stability-indicating HPTLC method has been developed and validated for the determination of BDP in capsule dosage form. The chromatographic separation was achieved using a mobile phase of Ethyl acetate: Toluene: Formic acid (4:6:0.2 v/v/v) with UV detection at 252 nm. The method demonstrated good linearity over a concentration range of 200-1000 ng/band with a correlation coefficient (r²) greater than 0.9995. researchgate.net The Rf value for BDP was found to be 0.64. researchgate.net

HPTLC has also been used for the simultaneous determination of BDP and other drugs in combination formulations. For instance, a method was developed for the simultaneous estimation of BDP and formoterol fumarate dihydrate in rotacaps. The separation was carried out using a mobile phase of hexane:ethyl acetate:methanol:formic acid (2.0:2.5:2.0:0.2, v/v/v/v) with densitometric measurements at 220 nm. nih.gov Another novel HPTLC method was validated for the simultaneous estimation of BDP and fusidic acid in a cream formulation. researchgate.net

The validation of HPTLC methods is performed according to ICH guidelines, assessing parameters like linearity, accuracy, precision (intraday and interday), limit of detection (LOD), limit of quantitation (LOQ), and robustness. researchgate.netnih.gov

The following table summarizes the key parameters of a validated HPTLC method for the quantification of BDP. researchgate.net

| Parameter | Value |

| Mobile Phase | Ethyl acetate: Toluene: Formic acid (4:6:0.2 v/v/v) |

| Detection Wavelength | 252 nm |

| Rf Value | 0.64 |

| Linearity Range | 200-1000 ng/band |

| Correlation Coefficient (r²) | > 0.9995 |

| Limit of Detection (LOD) | 28.30 ng/band |

| Limit of Quantification (LOQ) | 85.76 ng/band |

Application in Degradation Product Identification and Stability Assessment

Characterization of Unknown Degradation Impurities

The identification and characterization of unknown degradation impurities are critical for ensuring the safety and efficacy of this compound formulations. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

In a study on a BDP cream formulation, six degradation impurities were detected under accelerated stability conditions. These impurities were isolated using preparative liquid chromatography. Subsequent characterization using ESI-MS and NMR (¹H and ¹³C) spectroscopy led to the identification of the major degradation product. researchgate.net This comprehensive approach allowed for the proposal of plausible degradation pathways for BDP in the topical formulation. researchgate.net

Similarly, the degradation of BDP in human plasma was investigated, leading to the identification of known metabolites like beclometasone 17-monopropionate and beclometasone 21-monopropionate, along with three unknown species. The structures of two of these unknown degradation products were elucidated using preparative HPLC for isolation, followed by mass spectrometry and ¹H-NMR for structural confirmation. nih.gov The analysis revealed the formation of 9,11-epoxide derivatives. nih.gov

The process involves enriching the concentration of these low-level impurities, often by mimicking thermal degradation conditions, to obtain sufficient quantities for spectroscopic analysis. researchgate.net

Forced Degradation Studies under Stress Conditions (e.g., Acidic, Basic, Photolytic)

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. These studies involve subjecting the drug substance to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

One study subjected BDP to forced degradation under different conditions and found that the drug degraded more in oxidative (28.89%) and alkaline (26.39%) conditions compared to acidic conditions (13.42%). No degradation was observed under thermal stress in this particular study. A stability-indicating HPTLC method was developed that could successfully separate the drug from its degradation products formed under acid and alkali hydrolysis, photolysis, and thermal degradation. neuroquantology.com The percentage of degradation under various conditions was calculated. For example, after 6 hours of acid hydrolysis (0.1 M HCl), the degradation was 40.98%, while under basic hydrolysis (0.1M NaOH) for the same duration, it was 35.0%. neuroquantology.com

Another study on a BDP respirator suspension formulation also involved forced degradation studies, including acid and basic hydrolysis, and oxidative, thermal, and photolytic degradation, to validate a UPLC method. zenodo.org The results from these studies help in identifying the potential degradation products and pathways. For instance, the principal degradation products of BDP are often its monopropionate esters and beclometasone alcohol. tandfonline.com

The table below summarizes the percentage of BDP degradation under different forced degradation conditions as reported in a study. neuroquantology.com

| Stress Condition | Time (Hrs) | % Degradation |

| Acid Hydrolysis (0.1 M HCl) | 6 | 40.98% |

| Base Hydrolysis (0.1 M NaOH) | 6 | 35.0% |

| Neutral (H₂O) | 12 | 59.03% |

| Oxidation (3% H₂O₂) | 6 | 46.42% |

| Thermal Degradation | 24 | 53.60% |

| Photolytic | 6 | 41.13% |

Evaluation of Compound Stability in Research Formulations

The stability of this compound in various research formulations is a critical aspect of its development. Stability studies are conducted to determine the shelf-life and appropriate storage conditions for the final product.

The stability of BDP in nanoemulsion formulations has been investigated. In one study, a nanoemulsion containing BDP was prepared and its stability was assessed over a period of 3 months according to ICH guidelines. The study found that the physical and chemical stability of BDP was enhanced in the nanoemulsion formulation, with a projected shelf life of 1.83 years at room temperature. researchgate.net

Another study focused on the stability of oral liquid forms of BDP prepared in a hospital pharmacy. Three different formulations were stored in plastic bottles for 8 weeks under two conditions: 25°C in bright light and 4°C in darkness. The BDP content was assayed using a validated HPLC method. The results showed that the remaining BDP content was greater than 90% of the initial content in almost all samples, indicating good stability in these formulations for the studied period. researchgate.netbmj.com Interestingly, the typical degradation products were hardly detected, suggesting that the formulations were stable under the tested conditions. bmj.com

The stability of BDP in nanocapsule suspensions has also been evaluated. A stability-indicating RP-HPLC method was used to assay the drug content. The specificity of the method was confirmed by the absence of interference from degradation products derived from acid, basic, and photolytic stress conditions. scielo.br These studies are crucial for ensuring that the formulation delivers the correct amount of active ingredient throughout its shelf life.

Bioanalytical Method Development for Preclinical and In Vitro Sample Analysis

The development of robust and sensitive bioanalytical methods is fundamental for the quantitative analysis of this compound (BDP) and its metabolites in preclinical and in vitro studies. These assays are crucial for understanding the pharmacokinetics, metabolism, and disposition of the drug in complex biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high selectivity, sensitivity, and speed.

Sample Preparation Strategies

Effective sample preparation is a critical step to remove endogenous interferences from biological matrices and to concentrate the analytes of interest. The choice of technique depends on the specific matrix and the physicochemical properties of the analytes. For plasma and tissue homogenates, solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed.

One study detailing the simultaneous quantification of BDP and its active metabolite, beclometasone 17-monopropionate (17-BMP), in rat plasma and various tissues utilized SPE for plasma samples and LLE for tissue samples (lung, liver, and kidney) nih.gov. Another method developed for equine plasma and urine also employed LLE with methyl tert-butyl ether nih.govresearchgate.net. In contrast, for in vitro metabolism studies using human liver microsomes, a combination of protein precipitation with methanol followed by SPE was used to clean up the samples before LC-MS/MS analysis nih.gov. A simpler protein precipitation technique was also evaluated, but SPE was found to provide better recovery and reproducibility for the analysis of BDP in human plasma shimadzu.com.

Chromatographic and Mass Spectrometric Conditions

The chromatographic separation of BDP and its metabolites is typically achieved using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems. C8 or C18 columns are frequently used to achieve adequate separation from endogenous components.